molecular formula C12H9F2N B1390697 3-[Difluoro(phenyl)methyl]pyridine CAS No. 1204296-11-6

3-[Difluoro(phenyl)methyl]pyridine

Cat. No. B1390697
M. Wt: 205.2 g/mol
InChI Key: BIHFBLACMWGZPI-UHFFFAOYSA-N
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Description

“3-[Difluoro(phenyl)methyl]pyridine” is a type of pyridine compound. Pyridines are important structural motifs found in numerous bioactive molecules . The introduction of various functional groups to pyridine can improve the biological activities and physical properties of pyridine analogs .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Compounds similar to 3-[Difluoro(phenyl)methyl]pyridine are synthesized for various applications. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a multi-step process, highlighting the complexity and potential of creating varied structures for different applications (Bradiaková et al., 2009).

Pharmaceutical Research

  • Development of Antagonists : In pharmaceutical research, compounds structurally related to 3-[Difluoro(phenyl)methyl]pyridine are used in developing receptor antagonists. For example, a compound demonstrated potent and selective antagonistic activity on metabotropic glutamate subtype 5 receptors, showing its potential in developing anxiety treatments (Cosford et al., 2003).

Material Science and Optoelectronics

  • Organic Light-Emitting Diodes (OLEDs) : Research in material science utilizes these compounds in the development of OLEDs. Studies on Ir(III) complexes with (2,4-difluoro)phenylpyridine as a component revealed their application in creating efficient OLED devices due to their favorable electronic structures and phosphorescence properties (Li et al., 2009).

Catalysis and Chemical Reactions

  • Catalytic Applications : In the field of catalysis, compounds like 3-[Difluoro(phenyl)methyl]pyridine are used for selective chemical reactions. For example, the Pd-catalyzed C3-selective arylation of pyridines with phenyl tosylates is an important reaction in organic synthesis, showing the versatility of these compounds in facilitating specific chemical transformations (Dai et al., 2013).

Photophysical Studies

  • Photophysical Analysis : Research into the photophysical and electrochemical properties of compounds related to 3-[Difluoro(phenyl)methyl]pyridine is significant for understanding their potential in various applications, particularly in optoelectronic devices (Dedeian et al., 2005).

properties

IUPAC Name

3-[difluoro(phenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-12(14,10-5-2-1-3-6-10)11-7-4-8-15-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHFBLACMWGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Difluoro(phenyl)methyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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